2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a hydroxyethyl group attached to a thiophene ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide typically involves multiple steps One common synthetic route starts with the chlorination and fluorination of benzene derivatives to introduce the chloro and fluoro substituentsThe final step involves the formation of the benzamide linkage under specific reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .
Chemical Reactions Analysis
2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, 2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide stands out due to its unique combination of substituents and functional groups. Similar compounds include other benzamides with different substituents, such as this compound and this compound . The presence of the chloro, fluoro, and hydroxyethyl groups in this compound provides distinct chemical and biological properties that are not observed in its analogs .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c1-8-5-6-20-13(8)11(18)7-17-14(19)12-9(15)3-2-4-10(12)16/h2-6,11,18H,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHUHGSWPGTVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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